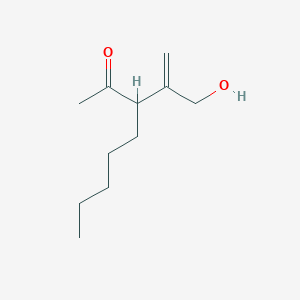
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure that includes both a methoxycarbonyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a vinyl ester with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the methoxycarbonyl group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration with borane (BH3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives or hydroborated products.
Scientific Research Applications
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites, while the methoxycarbonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1R-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropane-1,1-dicarboxylic acid: Lacks the vinyl group, resulting in different reactivity and applications.
Vinylcyclopropane: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(1S-Cis)-1-(methoxycarbonyl)-2-vinylcyclopropane-1-carboxylic acid is unique due to the presence of both a vinyl group and a methoxycarbonyl group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Properties
CAS No. |
159700-59-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(1S,2S)-2-ethenyl-1-methoxycarbonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h3,5H,1,4H2,2H3,(H,9,10)/t5-,8+/m1/s1 |
InChI Key |
APPHGUPLONDBFA-XRGYYRRGSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C=C)C(=O)O |
Canonical SMILES |
COC(=O)C1(CC1C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


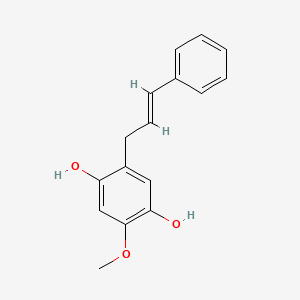
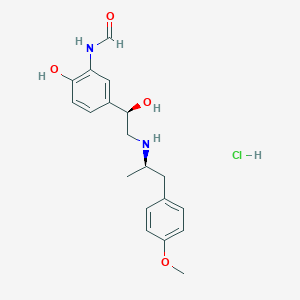
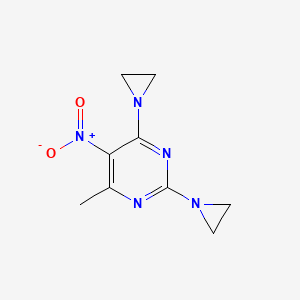
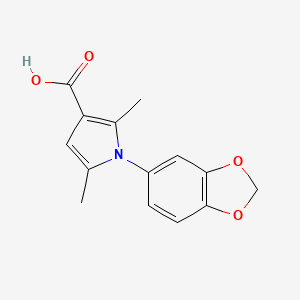

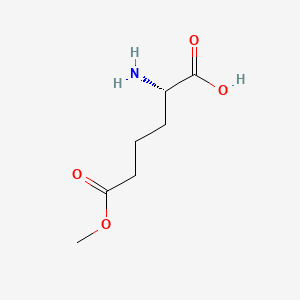
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)
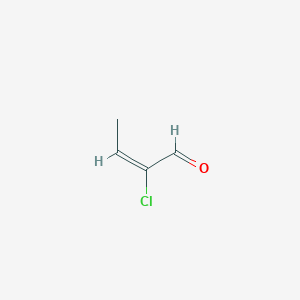
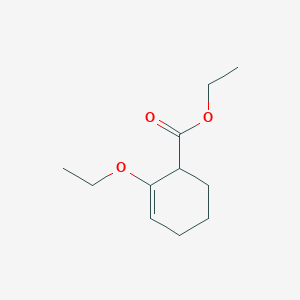
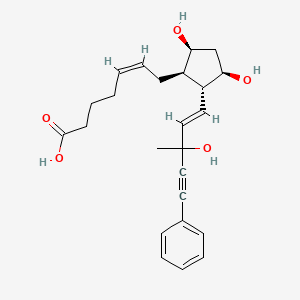
![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)
